Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1-trifluoroethane

Description

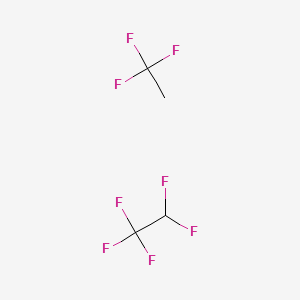

Ethane, 1,1,1,2,2-pentafluoro- (HFC-125; CAS 354-33-6) and 1,1,1-trifluoroethane (HFC-143a; CAS 420-46-2) are hydrofluorocarbons (HFCs) widely used in refrigeration and air conditioning systems. Their mixture (CAS 150621-87-7) combines HFC-125 (C₂HF₅) and HFC-143a (C₂H₃F₃) in a 1:1 ratio, yielding a molecular formula of C₂HF₅·C₂H₃F₃ and a molecular weight of 204.06 g/mol . This blend is engineered to optimize thermodynamic properties, such as boiling point and vapor pressure, for enhanced refrigeration efficiency while complying with environmental regulations targeting ozone-depleting substances .

HFC-125 and HFC-143a are part of a broader class of fluorinated ethanes with systematically varied fluorine substitution patterns. HFC-125 has five fluorine atoms, while HFC-143a has three, leading to distinct physical and environmental behaviors .

Properties

IUPAC Name |

1,1,1,2,2-pentafluoroethane;1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H3F3/c3-1(4)2(5,6)7;1-2(3,4)5/h1H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHIVSGZDGXOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150621-87-7 | |

| Record name | 1,1,1,2,2-Pentafluoroethane mixt. with 1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150621-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1,1,1,2,2-pentafluoro-, and 1,1,1-trifluoroethane typically involves the fluorination of ethane derivatives. The process can be carried out using various fluorinating agents such as hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride (SbCl5) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination of the ethane molecules.

Industrial Production Methods

Industrial production of these compounds generally follows a similar fluorination process but on a larger scale. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The separation of the desired products from by-products and unreacted starting materials is typically achieved through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: These compounds can undergo oxidation reactions, although they are generally resistant due to the strong C-F bonds.

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in the presence of a suitable solvent.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carbonyl compounds, while substitution could yield various fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as solvents and intermediates in organic synthesis. Their unique properties make them suitable for reactions requiring non-reactive and stable environments.

Biology

While not commonly used directly in biological research, their derivatives can be employed in the study of fluorinated biomolecules and their interactions.

Medicine

Industry

Industrially, these compounds are crucial in refrigeration, air conditioning, and as blowing agents for foam production

Mechanism of Action

The mechanism by which these compounds exert their effects is primarily through their physical properties. In refrigeration, for example, their ability to absorb and release heat efficiently is key. On a molecular level, the strong C-F bonds contribute to their stability and inertness, making them suitable for various applications.

Comparison with Similar Compounds

Structural and Environmental Differences

Fluorine Substitution :

- HFC-125 (C₂HF₅) has five fluorine atoms, resulting in higher density (1.592 g/cm³ predicted) and lower flammability compared to HFC-143a (C₂H₃F₃) .

- HFC-143a’s lower fluorine content increases its GWP (5,810 vs. HFC-125’s 3,740) due to stronger infrared absorption and longer atmospheric lifetime (~52 years) .

Thermodynamic Performance :

- The HFC-125/HFC-143a mixture balances the low boiling point of HFC-143a (-47.6°C) with the higher critical temperature of HFC-125 (66.3°C), improving refrigeration cycle efficiency .

- In contrast, HFC-134a (boiling point: -26.3°C) is better suited for medium-temperature applications but has a lower GWP .

Biological Activity

Ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane is a fluorinated hydrocarbon primarily utilized in refrigeration and air conditioning applications. Known for its low ozone depletion potential and favorable thermodynamic properties, this compound has garnered attention in various scientific studies regarding its biological activity. This article delves into the biological effects of this compound based on diverse research findings.

- Chemical Formula : CHF

- Molecular Weight : Approximately 306.09 g/mol

- Boiling Point : -45.5 °C

- Applications : Refrigerants (HFC-404A), blowing agents for polyurethane foams, calibration standards for analytical instruments.

Biological Activity Overview

The biological activity of ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane is characterized by its low toxicity and minimal adverse effects on human health. Studies have assessed its impact on various biological systems through acute and chronic exposure scenarios.

Table 1: Summary of Biological Effects

The mechanisms through which ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane exerts its biological effects are largely attributed to its interaction with cellular components and potential neurotoxic effects:

- CNS Effects : High concentrations can lead to symptoms such as dizziness and reduced psychomotor performance. These effects are likely due to the compound's ability to act as a central nervous system depressant when inhaled at elevated levels .

- Cardiac Sensitization : Some studies have indicated that exposure may lead to cardiac sensitization under specific conditions, particularly when combined with adrenaline .

Case Study 1: Acute Inhalation Toxicity

In a controlled study involving acute inhalation exposure to varying concentrations of the compound (up to 11% concentration), subjects experienced transient neurological symptoms but no lasting damage was observed. The study highlighted the importance of concentration in determining the severity of effects .

Case Study 2: Long-term Exposure in Animal Models

A long-term study involving rats exposed to CFC-113 (a related compound) demonstrated no significant histopathological changes or adverse clinical laboratory values over a two-year period. The only noted effect was a reduction in body weight gain at higher exposure levels .

Environmental and Health Implications

Ethane, 1,1,1,2,2-pentafluoro-, mixed with 1,1,1-trifluoroethane is considered to have a low environmental impact due to its negligible ozone depletion potential. However, its potential for causing reversible health effects at high concentrations necessitates careful handling and regulation in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.